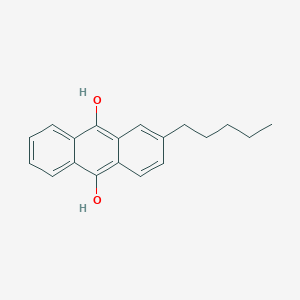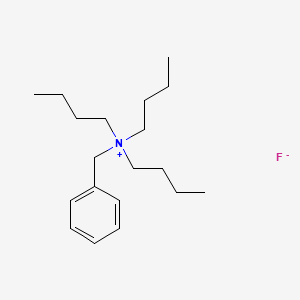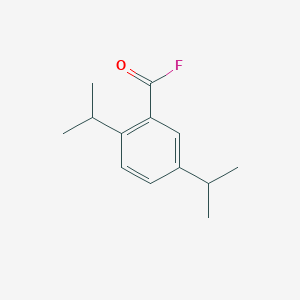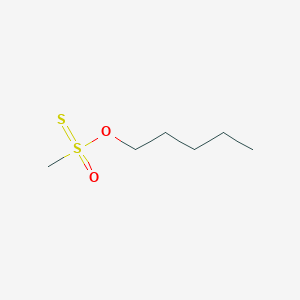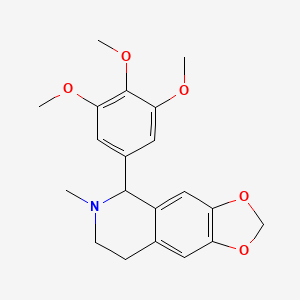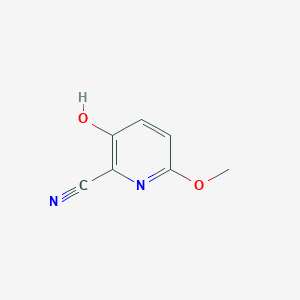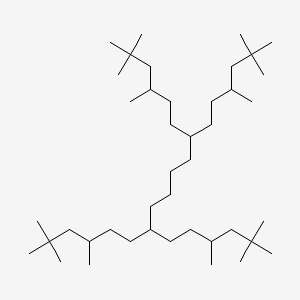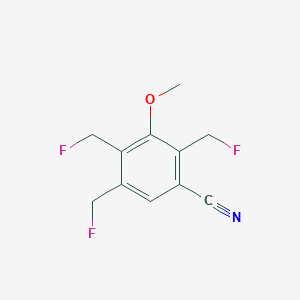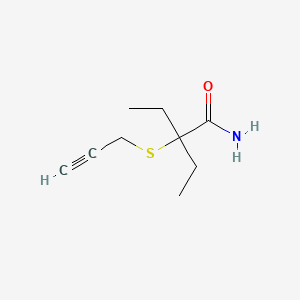![molecular formula C9H8N4O5 B13952307 1-[(2,4-Dinitrophenyl)amino]-1-isocyanoethanol CAS No. 56667-05-1](/img/structure/B13952307.png)
1-[(2,4-Dinitrophenyl)amino]-1-isocyanoethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2,4-Dinitrophenyl)amino]-1-isocyanoethanol is a chemical compound known for its unique structure and reactivity. It contains a dinitrophenyl group, an amino group, an isocyano group, and a hydroxyl group. This combination of functional groups makes it a versatile compound in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,4-Dinitrophenyl)amino]-1-isocyanoethanol typically involves the reaction of 2,4-dinitroaniline with ethyl isocyanate in the presence of a base. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
2,4-Dinitroaniline+Ethyl isocyanate→this compound
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
1-[(2,4-Dinitrophenyl)amino]-1-isocyanoethanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The nitro groups can be reduced to amino groups under suitable conditions.
Substitution: The isocyano group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like hydrogen gas (H₂) in the presence of a catalyst or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophiles such as amines or alcohols can react with the isocyano group under mild conditions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Conversion of nitro groups to amino groups, resulting in compounds like 2,4-diaminophenyl derivatives.
Substitution: Formation of substituted urea or carbamate derivatives.
Aplicaciones Científicas De Investigación
1-[(2,4-Dinitrophenyl)amino]-1-isocyanoethanol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Employed in the study of enzyme mechanisms and protein interactions due to its reactive functional groups.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-[(2,4-Dinitrophenyl)amino]-1-isocyanoethanol involves its interaction with various molecular targets. The compound’s functional groups allow it to participate in multiple pathways:
Molecular Targets: Enzymes, proteins, and nucleophiles.
Pathways Involved: The compound can act as an inhibitor or activator of enzymatic reactions, depending on the specific target and conditions.
Comparación Con Compuestos Similares
Similar Compounds
1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA):
1-Fluoro-2,4-dinitrophenyl-5-L-leucinamide (FDLA): A derivative of FDAA, used for improved chiral separation in chromatography.
Uniqueness
1-[(2,4-Dinitrophenyl)amino]-1-isocyanoethanol is unique due to its combination of functional groups, which provides versatility in chemical reactions and applications. Its ability to undergo multiple types of reactions and its use in various fields of research highlight its distinct properties compared to similar compounds.
Propiedades
Número CAS |
56667-05-1 |
|---|---|
Fórmula molecular |
C9H8N4O5 |
Peso molecular |
252.18 g/mol |
Nombre IUPAC |
1-(2,4-dinitroanilino)-1-isocyanoethanol |
InChI |
InChI=1S/C9H8N4O5/c1-9(14,10-2)11-7-4-3-6(12(15)16)5-8(7)13(17)18/h3-5,11,14H,1H3 |
Clave InChI |
KXYIWPWIPDXTEX-UHFFFAOYSA-N |
SMILES canónico |
CC(NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])([N+]#[C-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Ethoxyfuro[2,3-c]pyridine-2-carboxylic acid](/img/structure/B13952234.png)
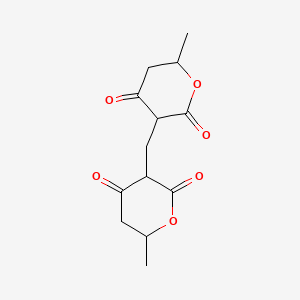
![3-[({[5-(4-Bromophenyl)furan-2-yl]carbonyl}carbamothioyl)amino]-2-methylbenzoic acid](/img/structure/B13952255.png)
